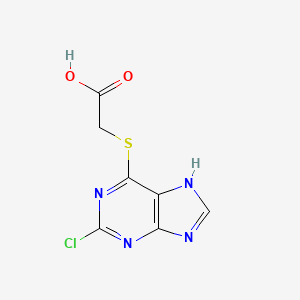

2-((2-chloro-9H-purin-6-yl)thio)acetic acid

Descripción

2-((2-Chloro-9H-purin-6-yl)thio)acetic acid is a purine derivative featuring a thioacetic acid moiety at position 6 and a chlorine substituent at position 2 of the purine ring.

Propiedades

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2S/c8-7-11-5-4(9-2-10-5)6(12-7)15-1-3(13)14/h2H,1H2,(H,13,14)(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCUUXJOTYMZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-((2-chloro-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-chloro-6-mercaptopurine with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger production if necessary.

Análisis De Reacciones Químicas

2-((2-Chloro-9H-purin-6-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.

Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis:

This compound is primarily utilized as a precursor in the synthesis of more complex purine derivatives and nucleoside analogs. Its thioacetic acid moiety and chlorinated purine ring facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.

Reactivity:

The compound can undergo several chemical transformations:

- Oxidation: The thio group can be converted into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: It can be reduced to form thiol derivatives using reducing agents such as sodium borohydride.

- Substitution Reactions: The chlorine atom on the purine ring can be replaced by other nucleophiles, allowing for the creation of diverse derivatives .

Biological Applications

Nucleic Acid Interaction:

Due to its structural similarity to natural nucleotides, 2-((2-chloro-9H-purin-6-yl)thio)acetic acid can be incorporated into DNA and RNA. This incorporation may disrupt normal nucleic acid function, potentially inhibiting DNA replication and transcription processes, which is crucial for cell proliferation .

Antiviral and Anticancer Research:

Research is ongoing to explore the compound's efficacy as an antiviral or anticancer agent. Its ability to interfere with nucleic acid metabolism positions it as a candidate for developing therapies targeting viral infections or cancerous cells .

Pharmaceutical Development

Drug Design:

The compound's unique properties make it a candidate for drug development, particularly in creating new classes of antiviral and anticancer drugs. Its mechanism of action involves targeting specific enzymes involved in nucleic acid synthesis, which could lead to selective inhibition of cancer cell growth or viral replication .

Mecanismo De Acción

The mechanism of action of 2-((2-chloro-9H-purin-6-yl)thio)acetic acid involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal nucleic acid function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism .

Comparación Con Compuestos Similares

Core Heterocycle Modifications

A. Purine vs. Pyrimidine/Triazole Derivatives

- Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid): Structural Difference: Replaces the purine core with a pyrimidine ring. Functional Impact: Wy-14,643 is a potent hepatocarcinogen in rodents, inducing sustained DNA replication and hepatocellular carcinomas despite minimal peroxisome proliferation compared to other peroxisome proliferators like DEHP .

- Triazinoindole-thioacetic Acids (): Structural Difference: Utilize a triazino[5,6-b]indole core instead of purine. Functional Impact: These analogues exhibit high purity (>95%) and are designed for hit identification in protein-targeted drug discovery, suggesting tailored bioactivity dependent on the heterocycle .

Substituent Variations on the Purine Ring

A. Chlorine vs. Bromine or Methoxy Groups

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid (Compound 25, ): Bromine at position 8 enhances steric bulk and may influence binding affinity compared to chlorine .

B. Thioacetic Acid vs. Ester Derivatives

Functional Group Additions

- Morpholino and Cyclohexanecarboxamido Substituents (): Compounds like 2-(2-(cyclohexanecarboxamido)-6-morpholino-9H-purin-9-yl)acetic acid introduce bulky substituents, which may modulate selectivity for targets such as STAT3 .

Actividad Biológica

2-((2-chloro-9H-purin-6-yl)thio)acetic acid is a sulfur-containing derivative of purine that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological effects, including antiviral, antibacterial, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-((2-chloro-9H-purin-6-yl)thio)acetic acid is , with a molecular weight of 244.66 g/mol. The compound features a thioether linkage and a chloro-substituted purine moiety, which are critical for its biological interactions.

Antiviral Activity

Research has indicated that compounds similar to 2-((2-chloro-9H-purin-6-yl)thio)acetic acid may possess antiviral properties. For instance, studies on purine derivatives have shown that they can inhibit viral replication by interfering with nucleotide metabolism. Specifically, the compound's ability to modulate enzymes involved in nucleoside metabolism could enhance the efficacy of existing antiviral agents against viruses like HIV and hepatitis .

Antibacterial and Antifungal Activity

Antimicrobial activity has been observed in several purine derivatives, suggesting that 2-((2-chloro-9H-purin-6-yl)thio)acetic acid may also exhibit similar effects. In vitro studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, some derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .

Anticancer Activity

The anticancer potential of 2-((2-chloro-9H-purin-6-yl)thio)acetic acid has been explored through various studies focusing on purine analogs. Research indicates that certain purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways such as caspase cascades. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of several purine derivatives on MDA-MB-231 cells, revealing that specific compounds could inhibit cell proliferation significantly at concentrations as low as 5 µM.

- Apoptosis Induction : Another investigation highlighted that certain purine analogs led to morphological changes indicative of apoptosis in cancer cells, enhancing caspase activity significantly compared to controls.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.